molecular formula C10H12N2 B12975044 2-(3-Isopropylpyridin-2-yl)acetonitrile

2-(3-Isopropylpyridin-2-yl)acetonitrile

Cat. No.: B12975044
M. Wt: 160.22 g/mol
InChI Key: YEMKPOZYHZJROZ-UHFFFAOYSA-N
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Description

2-(3-Isopropylpyridin-2-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives It features a nitrile group attached to a pyridine ring, which is substituted with an isopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropylpyridin-2-yl)acetonitrile typically involves the reaction of 3-isopropylpyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or organometallic reagents can be employed.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Isopropylpyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Isopropylpyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpyridin-2-yl)acetonitrile
  • 2-(3-Ethylpyridin-2-yl)acetonitrile
  • 2-(3-Propylpyridin-2-yl)acetonitrile

Uniqueness

2-(3-Isopropylpyridin-2-yl)acetonitrile is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(3-propan-2-ylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C10H12N2/c1-8(2)9-4-3-7-12-10(9)5-6-11/h3-4,7-8H,5H2,1-2H3

InChI Key

YEMKPOZYHZJROZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)CC#N

Origin of Product

United States

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